Sulfaquinoxaline

Content Navigation

Replace inconsistent coccidiostats. Sulfaquinoxaline (DHPS inhibitor) ensures superior caecal coccidiosis (E. tenella) control and 10-fold synergy with DHFR inhibitors. Benefits: • Coccidiostat with proven mortality reduction • Synergistic potentiation with diaveridine/pyrimethamine • Long half-life for sustained feed/water prophylaxis. High purity, for analytical standard or formulation.

CAS Number

Product Name

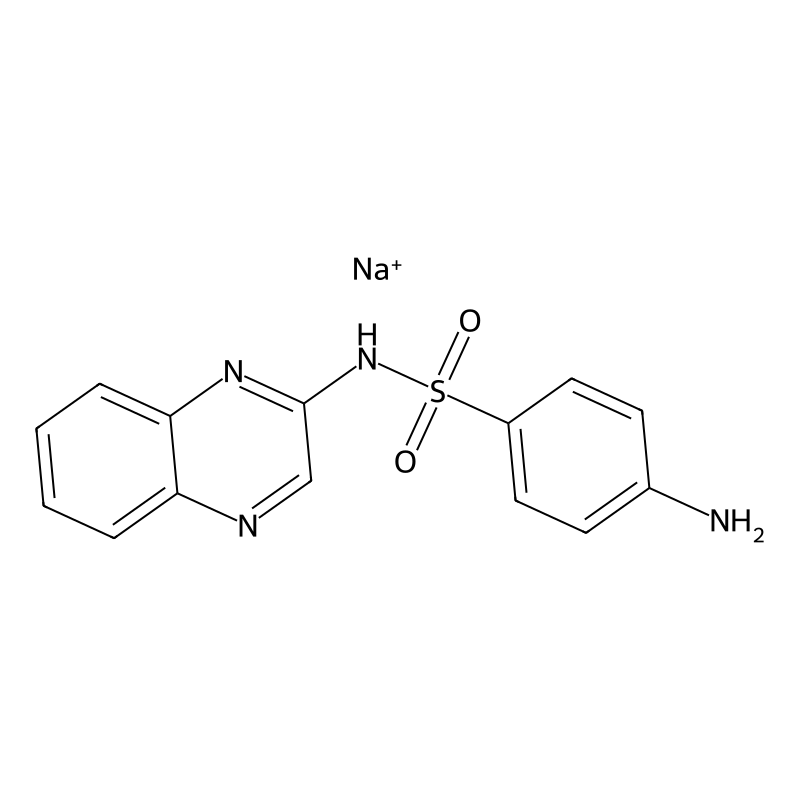

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Mol wt: 322.32. Very sol in water; pH of 1% aqueous solution is about 10. The amorphous salt is deliquescent and absorbs carbon dioxide which liberates the practically insoluble sulfaquinoxaline /Sodium salt/

Solubility = 730 mg/L in 95% alcohol and 4,300 mg/L in acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions.

In water, 7.5 mg/L at pH 7 / room temp/

Synonyms

Canonical SMILES

Purity

Package Size

Sulfaquinoxaline is a synthetic sulfonamide antimicrobial agent primarily used in veterinary medicine. It functions by competitively inhibiting dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway of bacteria and protozoa, thereby arresting their growth and replication. This mechanism makes it an effective bacteriostatic agent and, critically, a coccidiostat used for the prevention and treatment of coccidiosis in poultry and other livestock, a disease caused by protozoan parasites of the *Eimeria* species. Its introduction was a significant development in large-scale poultry farming by providing a reliable method to control coccidiosis outbreaks.

Research Fit

References

- [1] Delaplane, J. P. "The history of the discovery of sulfaquinoxaline as a coccidiostat." Poultry science 63.3 (1984): 432-435.

- [2] Chapman, H. D., et al. "Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens." Poultry Science 101.3 (2022): 101666.

- [8] Campbell, W. C. "History of the discovery of sulfaquinoxaline as a coccidiostat." The Journal of protozoology 31.1 (1984): 191-192.

- [20] Papich, M. G. "Sulfonamides and potentiated sulfonamides." Saunders handbook of veterinary drugs. Elsevier, 2021. 764-772.

While numerous sulfonamides possess antibacterial properties, they are not directly interchangeable in veterinary applications, particularly for coccidiosis control. Critical differences in aqueous solubility between Sulfaquinoxaline and its sodium salt directly impact formulation strategies for medicated drinking water, a primary administration route in poultry. Furthermore, specific efficacy against key pathogenic *Eimeria* species varies significantly among different sulfa drugs, making compound selection crucial for targeted treatment. Sulfaquinoxaline also exhibits a well-documented synergistic relationship with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine and diaveridine, creating potentiated formulations whose enhanced efficacy is specific to the combination and not universally applicable across all sulfonamides. These distinctions in physical properties, specific antiprotozoal activity, and synergistic potential make casual substitution a risk to formulation stability and therapeutic success.

Substitution Risk

References

- [3] Chapman, H. D., et al. "Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens." Poultry Science 101.3 (2022): 101666.

- [4] Kendall, S. B. "A comparison of the efficacy of sulphamezathine (sulphadimethyl pyrimidine) and sulphaquinoxaline in the control of experimentally induced caecal coccidiosis in chicks." The Veterinary Record 62.25 (1950): 381-382.

- [29] Rasheed, M., et al. "Efficiency of Diaveridine and Sulphaquinoxaline with and without vitamin A and K to treat the broiler caecal coccidiosis." Pure and Applied Biology (PAB) 8.2 (2019): 1592-1599.

- [33] FEEDAP Panel (EFSA Panel on Additives and Products or Substances used in Animal Feed), et al. "Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 11: Sulfonamides." EFSA Journal 20.1 (2022): e07021.

Sodium Salt Solubility Advantage

For formulations intended for administration via drinking water, the choice between Sulfaquinoxaline base and its sodium salt is critical. Sulfaquinoxaline sodium salt demonstrates vastly superior aqueous solubility (64 mg/mL) compared to the base form, which is only slightly soluble (7.5 mg/L at pH 7).

| Evidence Dimension | Solubility in Water |

| Target Compound Data | 7.5 mg/L (as Sulfaquinoxaline base at pH 7) |

| Comparator Or Baseline | Sulfaquinoxaline Sodium Salt: 64 mg/mL |

| Quantified Difference | >8500x greater solubility for the sodium salt |

| Conditions | Aqueous solution, pH 7 for the base form. |

This dramatic solubility difference dictates the choice of material; the sodium salt is required for creating stable, concentrated aqueous solutions for water medication systems in poultry and livestock, while the base is suited for feed pre-mixes.

Efficacy Against Caecal Coccidiosis vs. Sulfamethazine

In a direct comparative study on chicks experimentally infected with caecal coccidiosis (*Eimeria tenella*), Sulfaquinoxaline showed a clear advantage over another common sulfonamide, sulfamethazine (also known as sulphadimidine). When administered at a 0.05% concentration in drinking water, Sulfaquinoxaline was 'markedly more effective' in limiting mortality compared to sulfamethazine.

| Evidence Dimension | Mortality reduction in chicks with induced caecal coccidiosis |

| Target Compound Data | Markedly more effective at limiting mortality |

| Comparator Or Baseline | Sulfamethazine (Sulphadimidine) |

| Quantified Difference | Qualitatively described as 'markedly more effective' |

| Conditions | Experimentally induced caecal coccidiosis in young chicks, administered at 0.05% concentration in drinking water. |

For controlling severe caecal coccidiosis outbreaks where mortality is a primary concern, this evidence indicates Sulfaquinoxaline is a more reliable choice than sulfamethazine, a common in-class substitute.

Potentiated Efficacy with Pyrimethamine

Sulfaquinoxaline's mode of action (inhibiting dihydropteroate synthetase) is highly synergistic with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine. This sequential blockade of the folate synthesis pathway results in a potentiated therapeutic effect. In experiments with *Eimeria brunetti*, combining pyrimethamine with Sulfaquinoxaline resulted in a 10-fold enhancement of efficacy. This level of potentiation allows for lower effective doses, which can reduce the risk of toxicity and delay the development of resistance.

| Evidence Dimension | Enhancement of Efficacy (Potentiation) |

| Target Compound Data | 10-fold enhancement of efficacy when combined with pyrimethamine |

| Comparator Or Baseline | Sulfaquinoxaline used alone |

| Quantified Difference | 10x increase in efficacy |

| Conditions | In experiments with *Eimeria brunetti*. |

Procurement of Sulfaquinoxaline is justified for use in potentiated formulations, as its proven synergistic action with DHFR inhibitors provides a significant increase in performance that is not achievable with the compound alone.

Extended Elimination Half-Life

Pharmacokinetic studies in poultry show that Sulfaquinoxaline has a long elimination half-life compared to other sulfonamides like sulfadiazine. A longer half-life allows Sulfaquinoxaline to maintain high plasma concentrations, which is crucial for therapeutic efficacy during medication via drinking water. Specifically, the elimination half-life (t1/2β) of Sulfaquinoxaline after IV administration was found to be 12.6 hours, significantly longer than the 4.89 hours observed for amprolium, another common coccidiostat.

| Evidence Dimension | Elimination Half-Life (t1/2β) in Chickens |

| Target Compound Data | 12.6 hours |

| Comparator Or Baseline | Amprolium: 4.89 hours |

| Quantified Difference | 2.6x longer elimination half-life than Amprolium |

| Conditions | Intravenous administration in Hubbard broiler chickens. |

A longer half-life means the compound remains at therapeutic levels in the animal's system for a longer period, potentially allowing for less frequent dosing and providing more consistent protection, a key consideration for large-scale livestock management.

Potentiated Anticoccidial Formulations

Leveraging its proven 10-fold synergistic efficacy increase, Sulfaquinoxaline is the sulfonamide of choice for combination with DHFR inhibitors like pyrimethamine or diaveridine. This application is ideal for creating advanced, high-potency formulations to manage coccidiosis, particularly in cases where resistance to single-agent therapies is a concern.

Acute Caecal Coccidiosis Treatment

In situations requiring immediate and effective control of mortality from caecal coccidiosis (*E. tenella*), Sulfaquinoxaline is a justified choice over substitutes like sulfamethazine due to its demonstrated superior ability to limit death losses in infected flocks.

Long-Acting Prophylactic Regimens

The compound's favorable pharmacokinetic profile, characterized by a long elimination half-life, makes it highly suitable for prophylactic use in feed or water. This allows for sustained therapeutic plasma concentrations, providing consistent protection against coccidial challenge in large-scale poultry operations.

Residue Analysis Reference Standard

High-purity Sulfaquinoxaline serves as an essential analytical standard for developing and validating methods, such as HPLC, to detect and quantify sulfonamide residues in animal-derived food products like eggs and tissues. This is critical for regulatory compliance and food safety monitoring.

Application Fit

References

- [3] Chapman, H. D., et al. "Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens." Poultry Science 101.3 (2022): 101666.

- [4] Kendall, S. B. "A comparison of the efficacy of sulphamezathine (sulphadimethyl pyrimidine) and sulphaquinoxaline in the control of experimentally induced caecal coccidiosis in chicks." The Veterinary Record 62.25 (1950): 381-382.

- [13] Al-Sabti, F. I., et al. "Development and Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Sulfaquinoxaline Sodium in Water Soluble Powder Formulation." International Journal of Pharmaceutical Sciences and Research 10.1 (2019): 1000-1008.

- [19] Devriese, L., et al. "Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry." Journal of veterinary pharmacology and therapeutics 14.3 (1991): 257-264.

- [29] Rasheed, M., et al. "Efficiency of Diaveridine and Sulphaquinoxaline with and without vitamin A and K to treat the broiler caecal coccidiosis." Pure and Applied Biology (PAB) 8.2 (2019): 1592-1599.

- [31] El-Kholy, H. H., et al. "Kinetic behaviour of sulphaquinoxaline and amprolium in chickens." The Journal of the Egyptian Public Health Association 73.5-6 (1998): 685-700.

- [36] Sakano, T., S. Masuda, and T. Amano. "Determination of residual diaveridine and sulfaquinoxaline in hen's egg, chicken plasma and tissues by high-performance liquid chromatography." Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan 22.6 (1981): 507-512.

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.68

1.68

Appearance

Melting Point

247 - 248 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 45 of 46 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (88.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (88.89%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Sulfonamide antibiotic. Also used as a coccidiostat in poultry.

MEDICATION (VET): Sulfonamides /including sulfaquinoxaline/ are widely used for treatment of several bacterial and protozoal infections in poultry.

MEDICATION (VET): ... Used to treat or control outbreaks of coccidiosis caused by Eimeria tenella, E. necatrix, E. acervulina, E. maxima, or E. brunetti in chickens; by E. meleagrimitis or E. adenoeides in turkeys; and by E. bovis or E. zurnii in cattle. It is also used to treat or control fowl cholera caused by Pasteurella multocida, as well as fowl typhoid caused by sensitive organisms.

For more Therapeutic Uses (Complete) data for SULFAQUINOXALINE (14 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Sulfonamides are structural analogs and competitive antagonists of para-aminobenzoic acid (PABA) and thus prevent normal bacterial utilization of PABA for the synthesis of folic acid (pteroylglutamic acid). More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase,the bacterial enzyme responsible for the incorporation of PABA into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Sulfonamides are distributed into milk; however, the sulfonamides that are clinically relevant to food-producing animals are distributed into milk in concentrations too low to be therapeutic but high enough to produce residues. Sulfadiazine and sulfanilamide are more efficiently distributed into milk than most sulfonamides, but are not used in dairy cattle. For many sulfonamides, 0.5 to 2% of the total dose is found in the milk. Distribution into milk varies depending on the amount of non-protein -bound sulfonamide present in the blood and the amount of the nonionized and therefore liposoluble form of the medication present. Sulfonamides with higher pKa values produce a higher proportion of drug in the blood that is non-ionized, and if other factors, such as the rate of biotransformation, also support it, may be distributed more easily into milk. /Sulfonamides/

Sulfonamides are eliminated from body partly as unchanged drugs and partly as metabolic products. The largest fraction is excreted in urine, and half-life ... is thus dependent on renal function. In acid urine, the older sulfonamides are insoluble and may precipitate, causing crystalline deposits that can cause urinary obstruction. Small amt are eliminated in feces and in bile, milk, and other secretions. /Sulfonamides/

All sulfonamides are bound in varying degree to plasma proteins, particularly to albumin. The extent ... Is determined by the hydrophobicity and ... pKa; at physiological pH, drugs with a high pKa exhibit a low degree of protein binding ... /They/ are distributed throughout all tissues of the body ... /and/ readily enter pleural, peritoneal, synovial, ocular, and similar body fluids ... in the unbound active form. /Sulfonamides/

For more Absorption, Distribution and Excretion (Complete) data for SULFAQUINOXALINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

The sulfonamides undergo metabolic alterations in vivo, especially in the liver. The major metabolic derivative is N4-acetylated sulfonamide. Acetylation, which occurs to a different extent with each agent, is disadvantageous, because the resulting products have no antibacterial activity and yet retain the toxic potentialities of the parent substance. /Sulfonamides/

Wikipedia

Drug Warnings

(VET): Animals should maintain an adequate water intake during the treatment period.

(VET): An idiosyncratic sulfonamide toxicosis can occur in any breed of dog, but has been reported more frequently in the Doberman Pinscher than in other breeds. This specific type of drug reaction includes blood dyscrasias, nonseptic polyarthritis, and skin rash. Dogs given sulfonamides may also develop cutaneous eruptions, hepatitis, or keratitis sicca. Dogs are reported to develop a hemorrhagic syndrome when doses of sulfaquinoxaline that are tolerated by many chickens are administered in their drinking water.

(VET): Clotting disorders similar to those resulting from coumarin anticoagulants have been reported in chickens and dogs.

For more Drug Warnings (Complete) data for SULFAQUINOXALINE (11 total), please visit the HSDB record page.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

A simple multiresidue method is described for assaying 10 sulphonamides (SAs) (sulfadiazine, sulfathiazole, sulfapyridine, sulfamerazine, sulfamethazine, sulfamonomethoxine, sulfachlorpyridazine, sulfamethoxazole, sulfaquinoxaline and sulfadimethoxine) in muscle samples. Samples were prepared by homogenizing the tissue, extracting with ethyl acetate and cleaning up with a cation-exchange solid-phase extraction (SPE) column. The detection of analytes was achieved by HPLC-diode array detection (DAD) at 270 nm. The procedure was validated according to the European Union regulation 2002/657/EC determining specificity, decision limit, detection capability, trueness and precision. The results of validation process demonstrate that the method is suitable for application in European Union statutory veterinary drug residue surveillance programmes.

A method was developed for determining residual sulfonamides (SAs) such as sulfamethazine (SM2), sulfamonomethoxine (SMM), sulfamethiazole (SMZ), sulfadimethoxine (SDM) and sulfaquinoxaline (SQ) in pork and chicken using solid-phase extraction (SPE) and high performance liquid chromatography (HPLC) with a photodiode array detector. The samples were extracted with ethyl acetate. An NH2 column was used for clean up. For the HPLC determination, an Intersil ODS-2 column was used with a mixture of methanol-acetonitrile-water-acetic acid (2: 2: 9: 0.2, v/v) as the mobile phase. The detection limits (S/N = 3) were 3 microg/kg for SM2, SMM and SMZ, and 7 microg/kg for SDM and SQ. The quantitation limits (S/N = 10) were 10 microg/kg for SM2, SMM and SMZ, and 25 microg/kg for SDM and SQ. The linear ranges were 30 - 5 000 microg/L for SM2, SMM and SMZ, and 60 - 5 000 microg/L for SDM and SQ. The recoveries were between 73.2% and 97.3% with the relative standard deviations between 2.5% and 11.6% originated from the spiked level of 50 microg/kg.

Analyte: sulfaquinoxaline; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for SULFAQUINOXALINE (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: sulfaquinoxaline; matrix: blood (plasma), tissue (muscle, liver, kidney, skin); procedure: high-performance liquid chromatography with ultraviolet detection at 270 nm; limit of detection: 3 ng/g

Analyte: sulfaquinoxaline; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 252 nm (plasma) or 360 nm (urine); limit of detection: 250 ng/mL (plasma), 100 ng/mL (urine)

Analyte: sulfaquinoxaline; matrix: egg, milk, tissue; procedure: high-performance liquid chromatography with ultraviolet detection at 450 nm; limit of detection: 5-10 ng/g

For more Clinical Laboratory Methods (Complete) data for SULFAQUINOXALINE (11 total), please visit the HSDB record page.

Storage Conditions

Interactions

One of the most active agents that exerts a synergistic effect when used with a sulfonamide is trimethoprim. This cmpd is a potent and selective competitive inhibitor of microbial dihydrofolate reductase, the enzyme that reduces dihydrofolate to tetrahydrofolate. It is this reduced form of folic acid that is required for one-carbon transfer reactions. The simultaneous admin of a sulfonamide and trimethoprim ... introduces sequential blocks in the pathway by which microorganisms synthesize tetrahydrofolate from precursor molecules. The ... synergistic antimicrobial effects has been realized both in vitro and in vivo. /Sulfonamides/

Para-aminobenzoic acid (PABA) is most prominent sulfonamide antagonists. Certain local anesthetics, such as procaine, that are esters of PABA antagonize these drugs in vitro and in vivo. /Sulfonamides/

Stability Shelf Life

2: Hoff RB, Meneghini L, Pizzolato TM, Peralba Mdo C, Díaz-Cruz MS, Barceló D. Structural elucidation of sulfaquinoxaline metabolism products and their occurrence in biological samples using high-resolution Orbitrap mass spectrometry. Anal Chem. 2014 Jun 3;86(11):5579-86. doi: 10.1021/ac501132r. Epub 2014 May 13. PubMed PMID: 24796379.

3: al-Rashida M, Hussain S, Hamayoun M, Altaf A, Iqbal J. Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. Biomed Res Int. 2014;2014:162928. doi: 10.1155/2014/162928. Epub 2014 Sep 8. PubMed PMID: 25538942; PubMed Central PMCID: PMC4241293.

4: Le T, Yan P, Liu J, Wei S. Simultaneous detection of sulfamethazine and sulfaquinoxaline using a dual-label time-resolved fluorescence immunoassay. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1264-9. doi: 10.1080/19440049.2013.801084. Epub 2013 Jun 20. PubMed PMID: 23782396.

5: Daft BM, Bickford AA, Hammarlund MA. Experimental and field sulfaquinoxaline toxicosis in Leghorn chickens. Avian Dis. 1989 Jan-Mar;33(1):30-4. PubMed PMID: 2930405.

6: Zhang Q, Xiao X, Li G. Porous molecularly imprinted monolithic capillary column for on-line extraction coupled to high-performance liquid chromatography for trace analysis of antimicrobials in food samples. Talanta. 2014 Jun;123:63-70. doi: 10.1016/j.talanta.2014.02.010. Epub 2014 Feb 12. PubMed PMID: 24725865.

7: Campbell WC. History of the discovery of sulfaquinoxaline as a coccidiostat. J Parasitol. 2008 Aug;94(4):934-45. doi: 10.1645/GE-1413.1. PubMed PMID: 18837573.

8: Eppel JG, Thiessen JJ. Liquid chromatographic analysis of sulfaquinoxaline and its application to pharmacokinetic studies in rabbits. J Pharm Sci. 1984 Nov;73(11):1635-8. PubMed PMID: 6520769.

9: Piercy DW, Williams RB, White G. Evaluation of a mixture of trimethoprim and sulphaquinoxaline for the treatment of poultry: safety and palatability studies. Vet Rec. 1984 Jan 21;114(3):60-2. PubMed PMID: 6710825.

10: White G, Williams RB. Evaluation of a mixture of trimethoprim and sulphaquinoxaline for the treatment of bacterial and coccidial diseases of poultry. Vet Rec. 1983 Dec 24-31;113(26-27):608-12. PubMed PMID: 6665970.

11: el-Sayed MG, Abd el-Aziz MI, el-Kholy MH. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens. Dtsch Tierarztl Wochenschr. 1995 Dec;102(12):481-5. PubMed PMID: 8591749.

12: Soleymanpour A, Rezvani SA. Development of a novel carbon paste sensor for determination of micromolar amounts of sulfaquinoxaline in pharmaceutical and biological samples. Mater Sci Eng C Mater Biol Appl. 2016 Jan 1;58:504-9. doi: 10.1016/j.msec.2015.08.034. Epub 2015 Aug 28. PubMed PMID: 26478338.

13: Furusawa N, Tsuzukida Y, Yamaguchi H. Decreasing profile of residual sulphaquinoxaline in eggs. Br Poult Sci. 1998 May;39(2):241-4. PubMed PMID: 9649878.

14: Doretto KM, Peruchi LM, Rath S. Sorption and desorption of sulfadimethoxine, sulfaquinoxaline and sulfamethazine antimicrobials in Brazilian soils. Sci Total Environ. 2014 Apr 1;476-477:406-14. doi: 10.1016/j.scitotenv.2014.01.024. Epub 2014 Jan 30. PubMed PMID: 24486496.

15: Sheridan R, Mirabile J, Hafler K. Determination of six illegal antibiotics in chicken jerky dog treats. J Agric Food Chem. 2014 Apr 30;62(17):3690-6. doi: 10.1021/jf405458m. Epub 2014 Jan 29. PubMed PMID: 24437928.

16: Guo Y, Ngom B, Le T, Jin X, Wang L, Shi D, Wang X, Bi D. Utilizing three monoclonal antibodies in the development of an immunochromatographic assay for simultaneous detection of sulfamethazine, sulfadiazine, and sulfaquinoxaline residues in egg and chicken muscle. Anal Chem. 2010 Sep 15;82(18):7550-5. doi: 10.1021/ac101020y. PubMed PMID: 20726505.

17: Liu C, Wang SJ, Zhang Q, Shao YX. Influence of three coccidiostats on the pharmacokinetics of florfenicol in rabbits. Exp Anim. 2015;64(1):73-9. doi: 10.1538/expanim.14-0064. Epub 2014 Oct 16. PubMed PMID: 25319758; PubMed Central PMCID: PMC4329518.

18: Furusawa N, Tsuzukida Y, Kubota M, Yamaguchi H. Transferring profile of dietary sulphaquinoxaline into eggs. Zentralbl Veterinarmed A. 1998 May;45(4):225-8. PubMed PMID: 9697423.

19: Chapman HD. Chemotherapy of caecal coccidiosis: efficacy of toltrazuril, sulphaquinoxaline/pyrimethamine and amprolium/ethopabate, given in drinking water, against field isolates of Eimeria tenella. Res Vet Sci. 1989 May;46(3):419-20. PubMed PMID: 2740635.

20: Preusch PC, Hazelett SE, Lemasters KK. Sulfaquinoxaline inhibition of vitamin K epoxide and quinone reductase. Arch Biochem Biophys. 1989 Feb 15;269(1):18-24. PubMed PMID: 2916837.

Explore Compound Types